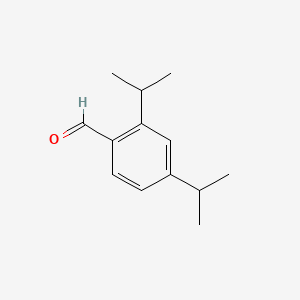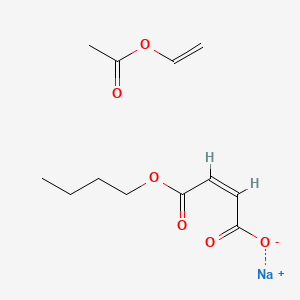
sodium;(Z)-4-butoxy-4-oxobut-2-enoate;ethenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate is a complex polymeric compound. It is formed by the polymerization of 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt with ethenyl acetate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate involves the polymerization of 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt with ethenyl acetate. The reaction is typically carried out in the presence of a catalyst under controlled temperature and pressure conditions. The polymerization process can be initiated by free radicals, anionic, or cationic initiators, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired molecular weight and properties of the polymer.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate involves its interaction with specific molecular targets and pathways. The polymer can form complexes with various molecules, influencing their activity and stability. The exact mechanism depends on the specific application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (Z)-, monobutyl ester
- 2-Butenedioic acid (E)-, dibutyl ester
- Acetic acid ethenyl ester, polymer with ethene and ethenol
Uniqueness
2-Butenedioic acid (2Z)-, monobutyl ester, sodium salt, polymer with ethenyl acetate is unique due to its specific polymeric structure and the presence of both 2-butenedioic acid (2Z)-, monobutyl ester, sodium salt and ethenyl acetate units. This combination imparts unique properties to the polymer, making it suitable for a wide range of applications.
Properties
CAS No. |
65294-10-2 |
|---|---|
Molecular Formula |
C12H17NaO6 |
Molecular Weight |
280.25 g/mol |
IUPAC Name |
sodium;(Z)-4-butoxy-4-oxobut-2-enoate;ethenyl acetate |
InChI |
InChI=1S/C8H12O4.C4H6O2.Na/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-6-4(2)5;/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3;/q;;+1/p-1/b5-4-;; |
InChI Key |
WOFLGSXEKOGYJH-WNCVTPEDSA-M |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)[O-].CC(=O)OC=C.[Na+] |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)[O-].CC(=O)OC=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
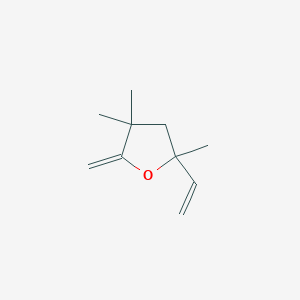
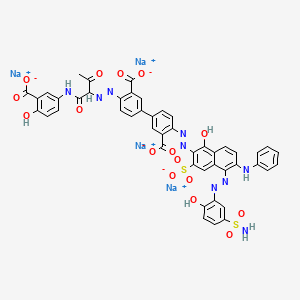
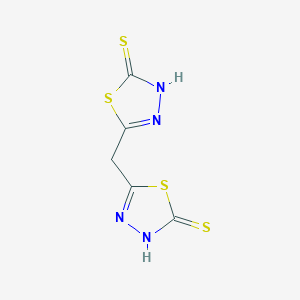
![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)
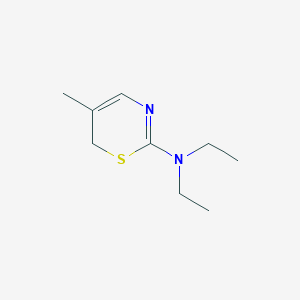
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
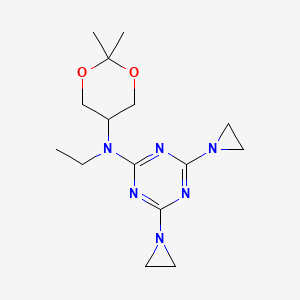

![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)
